b-Amino-1-naphthalenepropanol

Medicinal Chemistry Structure-Activity Relationship β-Adrenergic Pharmacology

β-Amino-1-naphthalenepropanol (IUPAC: 2-amino-3-(naphthalen-1-yl)propan-1-ol; molecular formula C₁₃H₁₅NO; molecular weight 201.26 g/mol) belongs to the class of β-amino alcohols featuring a naphthalene ring directly attached via a methylene carbon to the propanol backbone. Unlike the clinically predominant naphthalene-based amino alcohol drugs such as propranolol — which employ an oxy-propanolamine linker (naphthalene-O-CH₂-) — this compound possesses a direct naphthalene-C-C linkage that fundamentally alters its electronic distribution, conformational flexibility, and pharmacological target engagement profile.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B7896185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-Amino-1-naphthalenepropanol
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(CO)N
InChIInChI=1S/C13H15NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12,15H,8-9,14H2
InChIKeyIOXYAALIVGXTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Amino-1-naphthalenepropanol (CAS 19352-04-6): A Structurally Distinct Naphthalene-Based β-Amino Alcohol Scaffold for Differentiated Research Applications


β-Amino-1-naphthalenepropanol (IUPAC: 2-amino-3-(naphthalen-1-yl)propan-1-ol; molecular formula C₁₃H₁₅NO; molecular weight 201.26 g/mol) belongs to the class of β-amino alcohols featuring a naphthalene ring directly attached via a methylene carbon to the propanol backbone . Unlike the clinically predominant naphthalene-based amino alcohol drugs such as propranolol — which employ an oxy-propanolamine linker (naphthalene-O-CH₂-) — this compound possesses a direct naphthalene-C-C linkage that fundamentally alters its electronic distribution, conformational flexibility, and pharmacological target engagement profile . The compound is available as a racemic mixture (CAS 19352-04-6) with commercial purity specifications of 97–98% from multiple suppliers, and enantiopure (R)- and (S)-forms are also accessible (CAS 1195074-90-8 and 148811-69-2, respectively) .

Why Generic Substitution of β-Amino-1-naphthalenepropanol with Propranolol-Class Amino Alcohols Fails in Non-β-Blocker Research Programs


The direct naphthalene-carbon linkage in β-amino-1-naphthalenepropanol eliminates the ether oxygen present in propranolol and norpropranolol, removing a key hydrogen-bond acceptor that is critical for β-adrenergic receptor (βAR) binding pocket engagement . Consequently, this compound exhibits negligible affinity for β₁AR and β₂AR — in stark contrast to propranolol, which binds β₁AR with a Ki of 1.8 nM and β₂AR with a Ki of 0.8 nM . This fundamental pharmacological divergence means that researchers targeting non-adrenergic pathways (e.g., aminopeptidase inhibition, anti-inflammatory cyclooxygenase modulation, or γ-secretase modulation) cannot simply substitute a low-cost generic β-blocker and expect comparable experimental outcomes. Furthermore, the β-amino alcohol motif with a primary hydroxyl group and a primary amine provides a distinct reactivity profile for synthetic derivatization — enabling chemoselective transformations (e.g., azetidinone or thiazolidinone annulation at the β-position) that are structurally inaccessible from the secondary alcohol/amine architecture of propranolol congeners [1].

β-Amino-1-naphthalenepropanol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Architecture Differentiation: Direct Naphthalene-Carbon Linkage vs. Naphthalene-Oxy Linker Defines Target Engagement Divergence

β-Amino-1-naphthalenepropanol features a direct C–C bond between the naphthalene C1 position and the propanol β-carbon, whereas propranolol and norpropranolol employ an oxy-methylene linker (naphthalene–O–CH₂–) . This single-atom substitution (C vs. O) eliminates one hydrogen-bond acceptor, reduces the linker length by approximately 0.4 Å, and alters the electron density on the naphthalene ring through removal of the lone-pair conjugation from the ether oxygen . The practical consequence is that while propranolol achieves sub-nanomolar affinity at β₁AR (Ki = 1.8 nM) and β₂AR (Ki = 0.8 nM) , β-amino-1-naphthalenepropanol shows no detectable βAR blockade in standard radioligand displacement assays — a critical differentiation for programs seeking naphthalene-based bioactivity without cardiovascular off-target effects.

Medicinal Chemistry Structure-Activity Relationship β-Adrenergic Pharmacology

Physicochemical Property Differentiation: Higher Basicity (pKa) and Lower Lipophilicity Alter Formulation and Bioavailability Parameters

The predicted pKa of β-amino-1-naphthalenepropanol (12.63 ± 0.10 for the conjugate acid of the amine) is substantially higher than that of propranolol (pKa ~9.42) [1]. At physiological pH 7.4, the target compound remains >99.999% protonated versus approximately 99% for propranolol — a difference that may appear subtle but translates to a 1,000-fold difference in free-base concentration available for membrane permeation. Additionally, the predicted logP of the target compound (estimated ~1.8–2.2) is lower than propranolol (logP ~3.48) [1], yielding a logD₇.₄ that substantially favors aqueous-phase distribution. These combined differences predict reduced passive blood-brain barrier penetration and distinct tissue distribution kinetics compared to the propranolol scaffold.

Physicochemical Profiling Drug Formulation ADME Prediction

Enzyme Inhibition Profile: Weak Aminopeptidase B Inhibition vs. Propranolol's Potent β-Adrenergic Activity Reflects Divergent Target Selectivity

β-Amino-1-naphthalenepropanol (racemate) was evaluated for aminopeptidase B (ApB) and aminopeptidase N (ApN) inhibitory activity in rat brain membrane preparations. The compound exhibited an IC₅₀ of 5.00 × 10⁵ nM (500 μM) against ApB and >1.00 × 10⁶ nM (>1,000 μM) against ApN, indicating very weak inhibition [1]. In contrast, norpropranolol — the desisopropyl metabolite of propranolol — binds β-ARs with a Kd of 42 nM in turkey erythrocytes and inhibits isoproterenol-induced adenylate cyclase activation with a Ki of 175 nM . No aminopeptidase inhibition data for propranolol or norpropranolol are available, underscoring the orthogonal target engagement profiles of these two naphthalene-amino alcohol subclasses. The weak aminopeptidase inhibition of the target compound supports its use as a negative control or scaffold for optimization rather than as a potent inhibitor per se.

Enzyme Inhibition Selectivity Profiling Aminopeptidase

Anti-Inflammatory Scaffold Potential: β-Amino Naphthalene Derivatives Demonstrate Activity Comparable to Phenylbutazone and Naproxen in Class-Level Studies

In a systematic structure-activity relationship study by Sharma et al. (2006), β-amino naphthalene derivatives bearing azetidinone and thiazolidinone moieties at the β-position were synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model [1]. Among the β-substituted series (compounds 21–30), compound 28 — a β-(substituted aryl-4-oxo-1,3-thiazolidin-3-yl)naphthalene derivative — exhibited potent anti-inflammatory activity comparable to the standard drugs phenylbutazone and naproxen, and showed reduced ulcerogenic liability in gastric mucosa assays [1]. The core β-amino-1-naphthalenepropanol scaffold serves as the essential synthetic precursor for constructing these bioactive β-amino naphthalene derivatives. In contrast, propranolol and norpropranolol have no reported anti-inflammatory activity in this mechanistic context, as their pharmacological profile is dominated by β-adrenergic receptor blockade .

Anti-inflammatory COX Inhibition Ulcerogenicity

Synthetic Accessibility: Amino Acid Reduction Route Enables Enantiopure Access vs. Epoxide Ring-Opening for Propranolol Analogs

The (S)-enantiomer of β-amino-1-naphthalenepropanol (CAS 148811-69-2) can be synthesized directly from (S)-1-naphthylalanine methyl ester via sodium borohydride reduction in methanol, providing access to enantiopure material with well-defined stereochemistry . In contrast, the synthesis of propranolol and norpropranolol proceeds through epoxide ring-opening of 1-naphthyl glycidyl ether with isopropylamine or ammonia, respectively . The amino acid reduction route offers an orthogonal synthetic strategy that leverages the chiral pool and avoids epoxide intermediates, which are subject to regulatory scrutiny due to genotoxic potential. The patent literature further describes aminoalkyl naphthalene derivatives prepared from β-amino-1-naphthalenepropanol-type intermediates with reported yields of approximately 30% for the crude amino alcohol intermediate [1].

Synthetic Chemistry Enantioselective Synthesis Building Block

Safety and Handling Profile: GHS Classification Defines Laboratory Procurement and Storage Requirements

β-Amino-1-naphthalenepropanol is classified under GHS with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) — consistent with its classification as a Category 2 skin irritant, Category 2A eye irritant, and Category 3 respiratory tract irritant . The compound requires storage at 0–8 °C . In comparison, propranolol hydrochloride carries a more stringent safety profile including H302 (harmful if swallowed) and H360 (may damage fertility or the unborn child) under certain regulatory classifications [1]. Norpropranolol, as a primary amine, carries similar GHS warnings to the target compound. The less severe reproductive toxicity profile of β-amino-1-naphthalenepropanol compared to propranolol reduces containment requirements for routine laboratory handling in early-stage discovery.

Safety GHS Classification Storage

β-Amino-1-naphthalenepropanol: Evidence-Backed Application Scenarios for Differentiated Research and Industrial Use


Medicinal Chemistry: Lead Optimization of Non-β-Blocker Naphthalene Therapeutics Targeting Inflammatory Pathways

The demonstrated anti-inflammatory activity of β-amino naphthalene derivatives in the carrageenan-induced rat paw edema model, with potency comparable to phenylbutazone and naproxen [1], positions β-amino-1-naphthalenepropanol as a privileged starting scaffold for COX/LOX inhibitor development. The absence of βAR affinity ensures that in vivo efficacy readouts are not confounded by cardiovascular effects — a critical advantage over propranolol-based scaffolds . The primary amine handle enables late-stage diversification into azetidinone and thiazolidinone libraries with improved ulcerogenic indices [1].

Chemical Biology: Aminopeptidase Enzyme Probe Development with Defined Selectivity Boundaries

The characterized aminopeptidase B inhibition profile (IC₅₀ = 500 μM) and lack of aminopeptidase N activity (IC₅₀ > 1,000 μM) provide a quantitative baseline for structure-based optimization [1]. The direct naphthalene-C linkage offers a rigid hydrophobic anchor distinct from the flexible oxy-linker in norpropranolol , enabling differential binding mode exploration in aminopeptidase active sites. The compound serves as both a weak inhibitor control and a scaffold for fragment-based inhibitor design targeting metallo-aminopeptidases.

Synthetic Methodology: Chiral Building Block for Asymmetric Synthesis of Naphthalene-Containing Bioactive Molecules

The availability of enantiopure (R)- and (S)-β-amino-1-naphthalenepropanol via amino acid reduction [1] provides a direct entry to chiral naphthalene-containing β-amino alcohols without requiring asymmetric epoxide chemistry. The primary alcohol can be selectively oxidized to the aldehyde or carboxylic acid, while the primary amine permits chemoselective amide coupling — orthogonal reactivity not achievable with propranolol's secondary amine/isopropyl substitution . The scaffold's predicted low logP (~1.8–2.2) facilitates aqueous-phase chemistry for bioconjugation applications .

Procurement Strategy: Selecting the Appropriate Naphthalene-Amino Alcohol Scaffold Based on Target Engagement Profile

When procuring naphthalene-amino alcohols for screening libraries, β-amino-1-naphthalenepropanol (CAS 19352-04-6, 97–98% purity, storage 0–8 °C [1]) should be selected for programs targeting aminopeptidases, COX enzymes, or other non-adrenergic targets, while propranolol (CAS 525-66-6) should be reserved for βAR-focused programs . The GHS profile (H315/H319/H335, no reproductive toxicity classification) reduces handling complexity compared to propranolol HCl . Commercial availability from multiple suppliers at 0.25 g to 5 g scales supports dose-range finding studies without custom synthesis lead times [1].

Quote Request

Request a Quote for b-Amino-1-naphthalenepropanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.